2-(Benzyloxy)-1-bromo-3chloro-4-fluorobenzene
Overview
Description
Compounds like “2-(Benzyloxy)-1-bromo-3chloro-4-fluorobenzene” belong to a class of organic compounds known as benzyloxy compounds. These are organic compounds containing an O-substituted benzyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzylic compounds are generally synthesized through benzylic oxidations and reductions . The synthesis of similar compounds often involves reactions with various aminophenol derivatives .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and physical studies like TGA, XRD, molar conductance, and melting point .Chemical Reactions Analysis
Benzylic compounds show enhanced reactivity in SN1, SN2, and E1 reactions due to the adjacent aromatic ring . They also undergo enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can be determined .Scientific Research Applications
Synthesis and Chemical Properties
- 2-(Benzyloxy)-1-bromo-3chloro-4-fluorobenzene, like other halogenated benzene derivatives, has applications in the synthesis of various compounds. For instance, reactions of 1-fluoro-2-lithiobenzenes with halobenzaldehydes lead to the formation of (2-fluorophenyl)(2-halophenyl)methanones, which are key intermediates in producing acridin-9(10H)-ones (Kobayashi et al., 2013).
Applications in Organic Chemistry
- This compound is part of broader research into the conversion of benzene derivatives under various conditions. Research on fluorination of aromatic compounds, including halobenzenes, demonstrates applications in producing specific fluorinated compounds (Fedorov et al., 2015).
Role in Catalytic Processes
- The chemoselectivity of cobalt-catalyzed carbonylation of polysubstituted bromo, fluoro-, and chloro, fluorobenzenes has been studied, showing the potential for synthesizing various fluorobenzoic acid derivatives, which could have implications for the utilization of this compound in similar reactions (Boyarskiy et al., 2010).
Photoreactions and Radiation Studies
- Studies on the photoreactions of halogenobenzenes with other compounds provide insights into the potential behavior of this compound under similar conditions. This research aids in understanding the reactivity and stability of such compounds when exposed to light or radiation (Bryce-smith et al., 1980).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-3-chloro-4-fluoro-2-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-10-6-7-11(16)12(15)13(10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAFRDCNSXEDNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2Cl)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216012 | |
Record name | Benzene, 1-bromo-3-chloro-4-fluoro-2-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201216012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2179038-30-1 | |
Record name | Benzene, 1-bromo-3-chloro-4-fluoro-2-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2179038-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-chloro-4-fluoro-2-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201216012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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